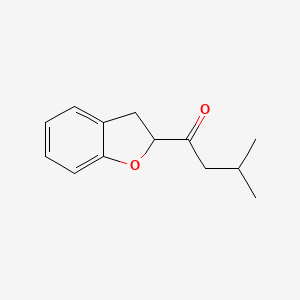
1-(2,3-Dihydro-1-benzofuran-2-YL)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1-benzofuran-2-YL)-3-methylbutan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a butanone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-YL)-3-methylbutan-1-one typically involves several steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Attachment of the Butanone Moiety: The butanone group is then introduced through a series of reactions, such as alkylation or acylation, under controlled conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2,3-Dihydro-1-benzofuran-2-YL)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s structure.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-2-YL)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research explores its potential therapeutic uses, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2,3-Dihydro-1-benzofuran-2-YL)-3-methylbutan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(2,3-Dihydro-1-benzofuran-2-YL)-3-methylbutan-1-one can be compared to other similar compounds, such as:
1-(2,3-Dihydro-1-benzofuran-2-YL)methylpiperazine: This compound shares the benzofuran ring but has a different functional group, leading to different properties and applications.
5-Substituted 1-(2,3-dihydro-1-benzofuran-2-yl)methylpiperazines: These compounds have additional substituents on the benzofuran ring, which can alter their chemical and biological properties.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C13H16O2/c1-9(2)7-11(14)13-8-10-5-3-4-6-12(10)15-13/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
OIIOTCISYAXPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


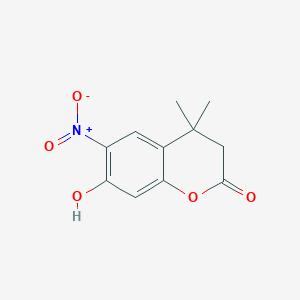
![3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)
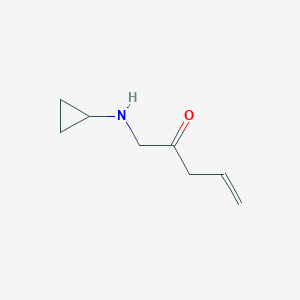
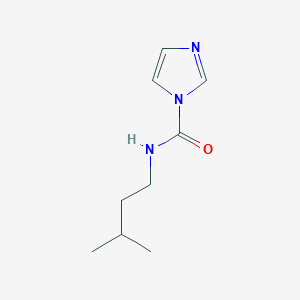
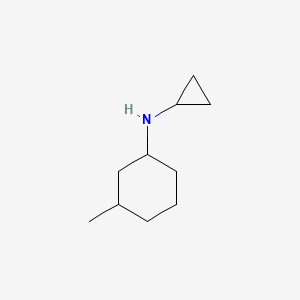
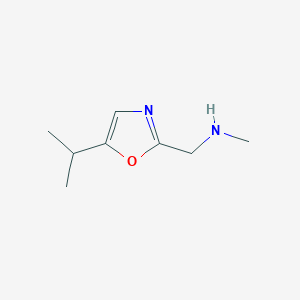
![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
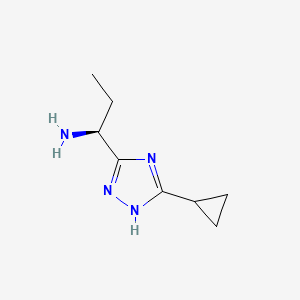

![Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13183288.png)
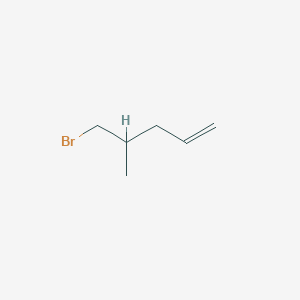
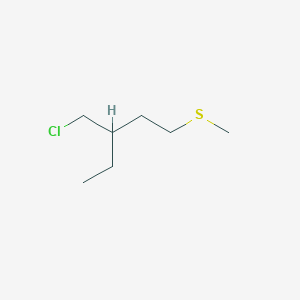
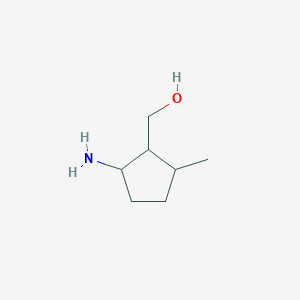
![N-[(3R)-piperidin-3-yl]methanesulfonamide](/img/structure/B13183311.png)
